Z-Ala-pro-pna

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Pro-pNA involves the reaction of N-benzyloxycarbonyl-L-alanyl-L-proline with 4-nitroaniline in the presence of isobutyl chloroformate and N-ethylmorpholine. The reaction is carried out in dry tetrahydrofuran at -10°C, followed by stirring at 0°C and then at room temperature for 72 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification and quality control processes to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Ala-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by prolyl oligopeptidases. These enzymes cleave the peptide bond between the proline and the nitroaniline group, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific enzyme being studied. Common reagents include phosphate buffers and enzyme solutions .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm, allowing for easy detection and quantification .

Applications De Recherche Scientifique

Enzyme Activity Assays

Overview : Z-Ala-Pro-pNA serves as a substrate for proteases, allowing researchers to measure enzyme activity effectively. Its specificity enables differentiation between various enzyme types.

Key Findings :

- This compound is particularly useful in studying prolyl endopeptidases, which are crucial in protein metabolism.

- The hydrolysis of this compound can be monitored spectrophotometrically, providing quantitative data on enzyme activity.

Data Table : Enzyme Activity Assay Results

| Enzyme Type | Substrate Used | Concentration (μM) | Reaction Rate (Absorbance Change) |

|---|---|---|---|

| Prolyl Endopeptidase | This compound | 100-600 | Measured at 410 nm |

| Serine Protease | This compound | 200-800 | Measured at 410 nm |

Peptide Synthesis

Overview : As a building block in peptide synthesis, this compound is essential for creating complex peptide sequences used in pharmaceutical research.

Applications :

- It facilitates the development of peptides that can mimic natural proteins, aiding in drug design and development.

- Researchers utilize this compound to explore the structure-activity relationship in peptide-based drugs.

Drug Development

Overview : In medicinal chemistry, this compound serves as a model compound to study interactions between peptides and biological targets.

Case Study Example :

A recent study focused on the design of peptide inhibitors for specific proteases involved in cancer progression. By using this compound as a substrate, researchers were able to identify key interactions that could lead to the development of effective therapeutic agents.

Biochemical Research

Overview : this compound is instrumental in studying protein folding and stability, which are critical for understanding diseases related to protein misfolding such as Alzheimer's and Parkinson's disease.

Research Insights :

- The compound aids in elucidating mechanisms of protein aggregation and misfolding by providing a controlled substrate for enzymatic reactions.

- Studies have shown that alterations in enzyme activity related to this compound can indicate pathological states associated with neurodegenerative diseases.

Diagnostic Applications

Overview : In clinical diagnostics, this compound can be employed to detect specific protease activities that are crucial for identifying certain diseases.

Implementation Example :

Diagnostic tests utilizing this compound have been developed to measure protease levels in patients with cardiovascular diseases. The sensitivity of the assay allows for early detection and monitoring of disease progression.

Mécanisme D'action

The mechanism of action of Z-Ala-Pro-pNA involves its hydrolysis by prolyl oligopeptidases. These enzymes recognize the peptide bond between the proline and nitroaniline groups and catalyze its cleavage. The hydrolysis reaction releases p-nitroaniline, which can be measured spectrophotometrically to determine enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Gly-Pro-pNA: Another substrate used for studying prolyl oligopeptidases, differing by the presence of glycine instead of alanine.

Suc-Ala-Pro-pNA: A succinylated version used in similar enzymatic assays.

Gly-Pro-pNA: A simpler substrate used for similar purposes but with different kinetic properties

Uniqueness

Z-Ala-Pro-pNA is unique due to its specific structure, which makes it a suitable substrate for studying prolyl oligopeptidases. Its chromogenic nature allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .

Activité Biologique

Z-Ala-Pro-pNA (Z-Ala-Pro-p-nitroanilide) is a synthetic peptide widely recognized for its role in biochemical research, particularly as a substrate for various proteases. Its unique structure and properties make it an essential compound in enzyme activity assays, peptide synthesis, and drug development. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

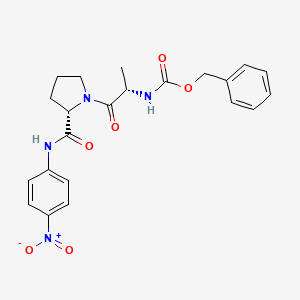

This compound has the molecular formula C22H24N4O6 and features a p-nitroanilide group that enhances its reactivity as a substrate for proteolytic enzymes. The compound is characterized by the presence of alanine (Ala) and proline (Pro) residues, which are crucial for its interaction with specific enzymes.

Applications in Research

1. Enzyme Activity Assays

This compound is primarily employed in enzyme activity assays, serving as a substrate for prolyl oligopeptidases (POPs). These enzymes hydrolyze peptide bonds adjacent to proline residues, making this compound an ideal candidate for measuring enzyme activity. Studies have shown that POPs cleave this compound approximately four times more efficiently than other substrates like Z-Gly-Pro-pNA, highlighting its specificity and utility in distinguishing between different enzyme types .

2. Peptide Synthesis

In peptide synthesis, this compound acts as a valuable building block for creating complex peptide sequences. Its incorporation into synthetic pathways aids in the development of novel peptides with potential therapeutic applications .

3. Drug Development

This compound plays a significant role in drug development by serving as a model compound to study peptide interactions with biological targets. Its structural properties allow researchers to explore the pharmacological potential of new drugs designed to target specific proteases involved in various diseases .

4. Biochemical Research

The compound is instrumental in studying protein folding and stability, contributing to our understanding of diseases related to protein misfolding. By analyzing how this compound interacts with different proteins, researchers can gain insights into the mechanisms underlying these diseases .

5. Diagnostic Applications

This compound is utilized in diagnostic tests to detect specific protease activities, which can be crucial for identifying certain diseases. Its ability to provide measurable outcomes in assays makes it a valuable tool in clinical diagnostics .

Kinetic Studies

Research has focused on the kinetic parameters of this compound hydrolysis by various POPs. The following table summarizes key kinetic findings:

| Enzyme Source | kcat (s⁻¹) | Km (µM) | Specificity |

|---|---|---|---|

| Pyrococcus furiosus POP | 25 | 10 | High specificity for proline residues |

| Lamb Brain POP | 6 | 15 | Moderate specificity |

| Lamb Kidney POP | 5 | 20 | Lower specificity |

These findings indicate that this compound is preferentially cleaved by POPs that recognize proline residues, underscoring its importance as a substrate in enzymatic studies .

Case Studies

Case Study 1: Prolyl Oligopeptidase Inhibition

A study investigated the inhibition effects of various compounds on prolyl oligopeptidase using this compound as a substrate. The results demonstrated that certain metal ions could significantly alter enzyme activity, providing insights into potential therapeutic strategies for diseases associated with dysregulated protease activity .

Case Study 2: Peptide Design for Therapeutics

Researchers utilized this compound to design peptides targeting specific proteases involved in cancer progression. The study highlighted how modifications to the peptide sequence could enhance binding affinity and specificity, paving the way for novel cancer therapies .

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRUDZOHZFJLLZ-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.